1,3-Benzodioxole, 5,5'-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)-
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Overview
Description
1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- is a complex organic compound with the molecular formula C20H22O4 and a molecular weight of 326.3863 g/mol . This compound is also known by other names such as Machilin A, erythro-Austrobailignan-5, and meso-Austrobailignan-5 . It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring.
Preparation Methods
The synthesis of 1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- involves several steps. One common method is the reaction of catechol with disubstituted halomethanes . This reaction typically requires the presence of a base and an aprotic solvent to facilitate the formation of the benzodioxole ring. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce costs.
Chemical Reactions Analysis
1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor or intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it is used in the industrial sector for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- involves its interaction with specific molecular targets and pathways . The compound’s benzodioxole moiety is known to inhibit certain enzymes, such as cytochrome P450, which play a crucial role in drug metabolism . This inhibition can lead to increased bioavailability of certain drugs, enhancing their therapeutic effects. Additionally, the compound’s structure allows it to bind to DNA and proteins, potentially disrupting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- can be compared to other similar compounds such as safrole and 3,4-methylenedioxymethamphetamine (MDMA) . Safrole, also a benzodioxole derivative, is used in the synthesis of various chemicals and has been studied for its potential carcinogenic effects . MDMA, on the other hand, is a well-known psychoactive drug with a benzodioxole structure . The uniqueness of 1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77150-81-3 |
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Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H22O4/c1-13(7-15-3-5-17-19(9-15)23-11-21-17)14(2)8-16-4-6-18-20(10-16)24-12-22-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 |
InChI Key |
QEFJURUMSHPMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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